Mochol

Lipid Nanoparticle Gene Delivery Cationic Lipid

Replace natural cholesterol or DC-Chol with confidence. Mochol's cationic morpholine headgroup and succinate linker provide distinct pH-dependent charge behavior critical for LNP performance. - Validated at 20-42 mol% in amphoteric liposomes for DNAi/ASO delivery with serum stability - Enables polar-apolar transition at endosomal pH (5.0-6.5) to enhance fusogenicity - Essential comparator for SAR studies vs. DC-Chol, HisChol Direct replacement is not interchangeable-order the precise functional lipid for reproducible formulations.

Molecular Formula C37H62N2O4
Molecular Weight 598.9 g/mol
CAS No. 452323-21-6
Cat. No. B12751153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMochol
CAS452323-21-6
Molecular FormulaC37H62N2O4
Molecular Weight598.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C
InChIInChI=1S/C37H62N2O4/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-36(28,4)33(30)16-18-37(31,32)5)43-35(41)14-13-34(40)38-19-20-39-21-23-42-24-22-39/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,40)/t27-,29+,30+,31-,32+,33+,36+,37-/m1/s1
InChIKeyHEZIVRACDFRXBU-PKHDATKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mochol: Overview and Procurement Rationale


Mochol (CAS 452323-21-6), also known as MoChol, is a synthetically derived cationic cholesterol analogue designed as a functional lipid component for Lipid Nanoparticles (LNPs) [1]. With a molecular formula of C37H62N2O4 and a molecular weight of 598.9 g/mol, it serves as a structural and functional enhancer in lipid assemblies for nucleic acid delivery applications [1]. Its IUPAC name, [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate, reflects its derivation from cholesterol with a morpholino‑containing succinate side chain that imparts pH‑sensitive charge behavior [2].

pH-sensitive cationic lipid for LNP assembly
Structural enhancer for nucleic acid delivery research
Defined molar integration in amphoteric lipid formulations

Why Mochol Cannot Be Substituted


Generic substitution of Mochol with natural cholesterol or other common cationic analogues such as DC‑Chol is not straightforward, as these compounds differ fundamentally in their molecular architecture and functional behavior [1]. Unlike cholesterol (C27H46O, MW 386.7), Mochol incorporates a morpholine‑terminated succinate side chain that confers a pH‑sensitive charge profile and influences the polarity of the lipid assembly . Furthermore, the cationic headgroup of Mochol is structurally distinct from that of DC‑Chol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol), which alters the manner in which the lipid interacts with nucleic acids and cellular membranes [2]. These structural and functional disparities preclude the assumption that in‑class compounds can be interchanged without altering the biophysical properties and performance of the final LNP formulation [1][2].

Mochol vs. natural cholesterol: absence of pH-responsive charge limits functional substitution in endosomal escape studies.
Mochol vs. DC-Chol: different headgroup architecture may alter lipid-nucleic acid interaction and membrane fusion, limiting interchangeability.

Quantifying Mochol Differentiation from Analogs


Molecular Weight Advantage over Cholesterol

Mochol is a synthetically modified cholesterol derivative with a significantly higher molecular weight and distinct structural features compared to natural cholesterol. While cholesterol has a molecular formula of C27H46O and a molecular weight of 386.7 g/mol, Mochol possesses a molecular formula of C37H62N2O4 and a molecular weight of 598.9 g/mol, reflecting the addition of a morpholino‑containing succinate side chain [1]. This modification introduces a pH‑sensitive charge and alters the hydrophilic‑lipophilic balance, which is critical for its function as a transfection enhancer element in LNPs [2].

Molecular Weight
Class-level
598.9 g/mol
vs. cholesterol 386.7 g/mol (+212.2)
Alters lipid phase behavior and charge profile
Class-level inference; biophysical testing advised
Lipid Nanoparticle Gene Delivery Cationic Lipid

Cationic Headgroup Architecture vs. DC-Chol

Mochol and DC‑Chol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol) are both cationic cholesterol derivatives, yet they feature markedly different cationic headgroups. Mochol utilizes a morpholine‑based tertiary amine linked via a succinate ester, whereas DC‑Chol incorporates a dimethylaminoethane carbamoyl moiety [1]. This structural divergence results in distinct charge densities and pKa values; DC‑Chol liposomes, for instance, exhibit only 50% of nanoparticles carrying charge at pH 7 [1]. Mochol's pH‑sensitive charge profile is engineered to enhance fusogenicity with biological membranes under mildly acidic conditions, a property that is central to its role as a transfection enhancer [2].

Cationic Headgroup
Reported
Morpholino-succinate vs. Dimethylaminoethane carbamoyl
Headgroup architecture determines nucleic acid interaction
DC-Chol charge data at pH 7; Mochol pH sensitivity not directly quantified
Cationic Lipid Liposome Gene Transfection

Validated Lipid Ratios in Amphoteric Liposomes

Patented amphoteric liposome formulations incorporate Mochol at specific molar ratios to achieve serum stability and efficient nucleic acid encapsulation. Documented lipid compositions include POPC/DOPE/Mochol/Chems/Pal‑PE in ratios such as 12:38:20:20:10 and 5:22:42:21:10, as well as DOPE/Mochol/Chems/Pal‑PE at 50:20:20:10 [1]. These empirically derived ratios demonstrate that Mochol is integrated at levels ranging from 20% to 42% of the total lipid mixture, underscoring its quantitative importance in the lipid assembly. In contrast, generic cholesterol is typically used at 30‑50% in standard LNPs without the same pH‑sensitive charge modulation [2].

Formulation Ratio
Head-to-head
20–42 mol%
in amphoteric liposomes
Enables precise lipid integration for reproducible LNP assembly
Molar ratio range derived from patent examples; not a universal standard
Amphoteric Liposome Nucleic Acid Delivery Formulation

Mochol Procurement Scenarios


pH-Sensitive Amphoteric Liposomes for Nucleic Acid Delivery

Procure Mochol for the preparation of amphoteric liposomes intended for the intracellular delivery of nucleic acid therapeutics, including DNAi oligonucleotides and antisense oligonucleotides. Documented lipid compositions incorporating Mochol at 20‑42 mol% have been validated for serum stability and minimal leakage of encapsulated oligonucleotides [1]. This scenario is directly supported by the empirical lipid ratios disclosed in the patent literature.

Transfection Enhancer Elements in LNPs

Utilize Mochol as a transfection enhancer element (TEE) in LNP formulations. Its pH‑sensitive morpholino‑succinate side chain is designed to undergo a polar‑apolar transition at low pH, thereby improving fusogenicity with endosomal membranes and enhancing cytosolic delivery of genetic payloads [1]. This application is predicated on the structural and functional claims made in the foundational patent.

Cationic Cholesterol Derivative SAR Studies

Acquire Mochol alongside other cationic cholesterol analogues such as DC‑Chol and HisChol for systematic structure‑activity relationship (SAR) studies. The distinct morpholine‑based headgroup of Mochol provides a unique comparator for investigating how subtle changes in cationic architecture affect transfection efficiency, endosomal escape, and cytotoxicity profiles [1][2].

Application Selection Property Validation Focus
Amphoteric liposome formulation for nucleic acid delivery research pH-sensitive charge profile and design-specified lipid integration Encapsulation efficiency and serum stability endpoints
LNP transfection enhancement study pH-responsive morpholino-succinate architecture Endosomal escape and cytosolic delivery assessment
Cationic lipid SAR comparison Distinct morpholine headgroup vs. tertiary amine analogs Transfection efficiency and membrane interaction profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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